Comparative Liposomal Entrapment Efficiency and Stability
The primary differentiation of 6-(Octadecylthio)purine from the parent drug 6-MP is its ability to be quantitatively incorporated into liposomal bilayers. Unlike 6-MP, which exhibits low entrapment efficiency due to rapid leakage from the aqueous core [1], the lipophilic octadecylthio chain of 6-ODP enables its stable integration into the lipid phase of liposomes [2].
| Evidence Dimension | Liposomal incorporation efficiency and physical state of the liposomal preparation |
|---|---|
| Target Compound Data | 6-ODP was quantitatively incorporated into soybean lecithin liposomes, forming a homogeneous preparation with an average vesicle diameter of 122 nm (confirmed by electron microscopy). |
| Comparator Or Baseline | 6-Mercaptopurine (6-MP) demonstrated low entrapment efficiency and was described as rapidly penetrating and leaving the liposomal vesicles. |
| Quantified Difference | The paper states 6-ODP was 'quantitatively incorporated', while 6-MP's behavior is characterized by poor retention and rapid leakage. |
| Conditions | Liposomes were prepared using 20 mol% 6-ODP-containing soybean lecithin. The preparation was sonicated, filtered, and analyzed via a nanosizer and electron microscopy. The resulting formulation was stable and homogeneous in RPMI 1640 medium. |
Why This Matters
For researchers developing liposomal formulations, quantitative and stable incorporation is a prerequisite for achieving predictable drug loading, controlled release, and reliable in vivo pharmacokinetics, which are unattainable with the parent compound 6-MP.
- [1] Daniel PT, Holzschuh J, Müller CE, Roth HJ, Berg PA. Inhibition of Phytohemagglutinine-Induced T Lymphocyte Proliferation by 6-(octadecyldithio)purine, a Novel Liposomal Prodrug of 6-mercaptopurine. Arch Toxicol Suppl. 1989;13:179-182. doi:10.1007/978-3-642-74117-3_25 View Source
- [2] Daniel PT, Holzschuh J, Müller CE, Roth HJ, Berg PA. Inhibition of Phytohemagglutinine-Induced T Lymphocyte Proliferation by 6-(octadecyldithio)purine, a Novel Liposomal Prodrug of 6-mercaptopurine. Arch Toxicol Suppl. 1989;13:179-182. doi:10.1007/978-3-642-74117-3_25 View Source
